1-Ethenyl-4-(methoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13051-65-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-ethenyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
InChI Key |
XVXKXOPCFWAOLN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethenyl 4 Methoxymethyl Benzene
Retrosynthetic Approaches and Strategic Disconnections
The molecular structure of 1-Ethenyl-4-(methoxymethyl)benzene allows for two primary retrosynthetic disconnections, which define the main strategies for its synthesis. These approaches involve either the late-stage formation of the ethenyl (vinyl) group or the installation of the methoxymethyl moiety onto a pre-existing styrene (B11656) framework.
Pathways Involving the Ethenyl Moiety Formation
This strategy focuses on creating the C=C double bond as a key final step. The most logical disconnection is at the ethenyl group, leading back to a 4-(methoxymethyl)phenyl derivative. This precursor can then be converted to the target molecule through various C-C bond-forming or elimination reactions.
Disconnection A: C(aryl)-C(vinyl) bond: This approach suggests a precursor such as a 4-(methoxymethyl)aryl halide (e.g., bromide or iodide). The vinyl group can then be introduced using palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura reaction.
Disconnection B: Elimination from an ethylbenzene (B125841) side chain: An alternative pathway involves the elimination of a leaving group from a 4-(methoxymethyl)ethylbenzene derivative. For instance, a precursor like 1-(1-bromoethyl)-4-(methoxymethyl)benzene could undergo dehydrobromination to form the desired ethenyl group.
Pathways Involving the Methoxymethyl Moiety Installation
This alternative retrosynthetic approach involves functionalizing a pre-formed vinylbenzene (styrene) core. The key disconnection is at the ether linkage of the methoxymethyl group.
Disconnection C: Benzyl-Oxygen bond: This is the most common and direct approach. It starts from a readily available 4-vinylbenzyl precursor, typically 4-vinylbenzyl alcohol or a 4-vinylbenzyl halide. The methoxy (B1213986) group is then installed via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.combyjus.com This pathway benefits from the high reactivity of the benzylic position.
Precursor Chemistry and Starting Material Selection
The success of any synthetic strategy hinges on the efficient preparation of key intermediates. This section details the synthesis of the primary precursors identified in the retrosynthetic analysis.
Synthesis of Key Halogenated Benzene (B151609) Intermediates
Halogenated precursors are central to many synthetic routes, particularly those involving catalytic coupling or nucleophilic substitution.
4-Vinylbenzyl Chloride (4-VBC): This is a crucial intermediate for pathways where the methoxymethyl group is installed late in the synthesis. It can be prepared through several established methods:
Chlorination of 4-Vinylbenzyl Alcohol: A straightforward method involves the reaction of 4-vinylbenzyl alcohol with a chlorinating agent like thionyl chloride or phosphorus pentachloride. rsc.orgunivook.com
Chloromethylation of Styrene: While effective, this method can produce a mixture of isomers, with the para-isomer being the most commercially important. wikipedia.org
Gas-Phase Chlorination of p-Methylstyrene: This industrial method involves the reaction of p-methylstyrene with chlorine gas at high temperatures. ysu.edu
p-Chloromethyl-α-bromoethylbenzene: This di-halogenated compound can serve as a precursor in elimination-based pathways. One synthetic route involves the bromination of p-chloromethylstyrene. A specific example involves reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide (B78521) to yield p-chloromethylstyrene, demonstrating the feasibility of elimination from such systems. vedantu.com
Preparation of Methoxymethylated Aromatic Precursors
For strategies that form the vinyl group in the final step, precursors containing the methoxymethyl moiety are required.
4-(Methoxymethyl)bromobenzene: This key intermediate can be synthesized from p-xylene (B151628). The process involves the radical bromination of p-xylene to yield 4-methylbenzyl bromide, followed by a Williamson ether synthesis with sodium methoxide (B1231860) to form 4-methyl(methoxymethyl)benzene. The final step is the electrophilic bromination of the aromatic ring, directed by the alkyl group to the position para to the methoxymethyl substituent. Another approach involves the reaction of 4-bromobenzyl alcohol with a methylating agent. A related synthesis involves treating 4-bromomethylbenzoic acid with methanolic potassium hydroxide to produce 4-methoxymethylbenzoic acid, showcasing a similar benzylic etherification. ysu.edu
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond of the ethenyl group, as outlined in retrosynthetic pathway 2.1.1.
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-(methoxymethyl)bromobenzene with ethylene (B1197577) gas. The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgyoutube.com The use of bulky phosphine (B1218219) ligands on the palladium catalyst can improve efficiency. organic-chemistry.org
Table 1: Representative Conditions for Heck Coupling Reactions
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Ref |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727) | 120 | wikipedia.org |
| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | Base | Various | Various | organic-chemistry.org |
| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd/C | Base | Various | Various | epa.gov |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org To form the target molecule, this could involve the reaction between 4-(methoxymethyl)phenylboronic acid and a vinyl halide, such as vinyl bromide. researchgate.net The reaction requires a base and proceeds via a similar Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination. libretexts.org Boronic acids are generally stable, and the byproducts are non-toxic, making this an attractive method. youtube.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Organohalide | Catalyst System | Base | Solvent | Temperature (°C) | Ref |
| Phenylboronic Acid | Aryl Bromides | PdCl₂(CH₃CN)₂ / Schiff Base Ligand | K₂CO₃ | Toluene/H₂O | 80 | google.com |
| Phenylboronic Acid | Vinyl Bromide | I₂ / PEG-400 | K₂CO₃ | PEG-400 | Air | researchgate.net |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(II)-complex / TBAB | KOH | Water | 100 | arkat-usa.org |
Suzuki-Miyaura Cross-Coupling for Aryl-Vinyl Linkages
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. libretexts.org In a potential synthesis of this compound, this reaction would typically involve the palladium-catalyzed cross-coupling of an arylboronic acid derivative with a vinyl partner. libretexts.orgnih.gov Specifically, 4-(methoxymethyl)phenylboronic acid can be reacted with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Function |
|---|---|---|
| Aryl Partner | 4-(methoxymethyl)phenylboronic acid | Provides the substituted benzene ring |
| Vinyl Partner | Vinyl bromide or Potassium vinyltrifluoroborate | Provides the ethenyl group |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyses the C-C bond formation thieme-connect.de |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron compound libretexts.org |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and reagents |
Heck Coupling Strategies for Ethenyl Group Introduction
The Heck reaction provides a direct method for the vinylation of aryl halides. wikipedia.org To synthesize this compound, an aryl halide like 1-iodo-4-(methoxymethyl)benzene (B1626794) or 1-bromo-4-(methoxymethyl)benzene (B72038) would be coupled with ethene gas under pressure. researchgate.net This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed as a byproduct. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving the oxidative addition of the aryl halide, coordination and insertion of the alkene, and subsequent β-hydride elimination to form the vinylated product. wikipedia.org
Table 2: Typical Parameters for Heck Coupling with Ethene
| Parameter | Condition | Purpose |
|---|---|---|
| Aryl Halide | 1-Iodo-4-(methoxymethyl)benzene | Aryl source for the coupling |
| Alkene | Ethene (pressurized) | Source of the vinyl group researchgate.net |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling reaction organic-chemistry.org |
| Base | Triethylamine, K₂CO₃ | Neutralizes HX byproduct wikipedia.org |
| Solvent | DMF, NMP, Toluene | Reaction medium |
Sonogashira Coupling for Ethynyl (B1212043) Precursors and Subsequent Reduction
A two-step approach via an ethynyl intermediate is a versatile strategy. The first step involves the Sonogashira coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org For this synthesis, 1-bromo-4-(methoxymethyl)benzene could be coupled with a protected alkyne such as trimethylsilylacetylene, using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org Following deprotection of the silyl (B83357) group, the resulting 1-ethynyl-4-(methoxymethyl)benzene (B2771026) undergoes selective reduction of the triple bond to a double bond. This is commonly achieved through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) to prevent over-reduction to an ethyl group.
Table 3: Sonogashira Coupling and Reduction Sequence
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| Sonogashira Coupling | 1-Bromo-4-(methoxymethyl)benzene, Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N wikipedia.orgorganic-chemistry.org | 1-(Methoxymethyl)-4-((trimethylsilyl)ethynyl)benzene |
| Deprotection | K₂CO₃/MeOH or TBAF | 1-Ethynyl-4-(methoxymethyl)benzene |
| Partial Reduction | H₂ (1 atm), Lindlar's Catalyst | This compound |
Other Transition Metal-Catalyzed Syntheses
Beyond the primary palladium-catalyzed methods, other transition metals can be employed. For example, nickel-catalyzed cross-coupling reactions, such as a Kumada-type coupling, could be utilized. nih.gov This would involve the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 4-(chloromethyl)anisole or 1-bromo-4-(methoxymethyl)benzene, catalyzed by a nickel-phosphine complex. These methods can be advantageous due to the lower cost of nickel compared to palladium. nih.gov
Directed Functionalization Reactions on Benzene and Styrene Scaffolds
An alternative synthetic philosophy involves the modification of pre-existing benzene or styrene structures to introduce the required functional groups.
Alkylation Reactions for Methoxymethyl Group Introduction
The methoxymethyl group can be introduced onto a styrene framework via alkylation. A highly effective method is the Williamson ether synthesis. This approach begins with 4-vinylbenzyl alcohol, which is deprotonated by a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), to yield this compound.
Table 4: Williamson Ether Synthesis for Methoxymethyl Group Introduction
| Reactant 1 | Reactant 2 | Reagent | Solvent |
|---|---|---|---|
| 4-Vinylbenzyl alcohol | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Anhydrous THF or DMF |
Nucleophilic Substitution Routes to Methoxymethylated Arenes
One of the most direct and widely used methods for synthesizing this compound relies on the high reactivity of the benzylic position of 4-vinylbenzyl chloride. ias.ac.inunivook.com The synthesis involves a simple nucleophilic substitution (Sɴ2) reaction where 4-vinylbenzyl chloride is treated with sodium methoxide. acs.org The methoxide ion acts as a potent nucleophile, displacing the chloride from the benzylic carbon to form the desired ether linkage. This reaction is typically carried out in an alcohol solvent like methanol at moderate temperatures.
Table 5: Nucleophilic Substitution for this compound Synthesis
| Substrate | Nucleophile | Solvent | Typical Conditions |
|---|---|---|---|
| 4-Vinylbenzyl chloride univook.com | Sodium methoxide (NaOMe) | Methanol (MeOH) | Room temperature to reflux |
Regioselective Functionalization Techniques
The regioselective introduction of the ethenyl group onto the 4-(methoxymethyl)benzene core is a key challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this transformation with high regioselectivity.
One of the most common and effective methods is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 1-bromo-4-(methoxymethyl)benzene with ethylene gas or a vinyl equivalent. The regioselectivity is generally high, with the vinyl group attaching to the carbon atom that was bonded to the halogen.
Another powerful technique is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide. hes-so.ch In the context of synthesizing this compound, this could involve the reaction of 4-(methoxymethyl)phenylboronic acid with a vinyl halide, such as vinyl bromide. researchgate.netnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
A related approach involves the Wittig reaction, starting from 4-(methoxymethyl)benzaldehyde (B1609720). This method, while not a direct functionalization of the benzene ring, offers excellent regioselectivity in the formation of the double bond at the desired position.
While direct C-H vinylation of 4-(methoxymethyl)benzene would be an ideal atom-economical approach, achieving high regioselectivity for the para-isomer remains a significant synthetic challenge and is an active area of research.
Optimization of Reaction Conditions and Parameters
The success of the aforementioned synthetic methodologies hinges on the careful optimization of various reaction parameters. These factors significantly influence the yield, purity, and stereochemical outcome of the final product.
Ligand Design and Catalyst Loading Effects
The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for stabilizing the active catalytic species and modulating its reactivity and selectivity. For Heck and Suzuki reactions, phosphine-based ligands are commonly employed.
Catalyst loading is another crucial parameter. While higher catalyst loading can lead to faster reaction rates, it also increases costs and the potential for metal contamination in the final product. Research has shown that significant reductions in catalyst loading (down to mol% or even ppm levels) can be achieved with highly active catalyst systems, particularly those employing advanced ligands. researchgate.net For instance, studies on related Heck reactions have demonstrated that excellent catalytic activity can be achieved with catalyst loadings as low as 0.5 mmol%. researchgate.net
| Parameter | Effect on Reaction | Typical Range |
| Ligand Type | Influences catalyst stability, activity, and selectivity. Bulky, electron-rich ligands often improve yields. | Phosphines (e.g., PPh₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs) |
| Catalyst Loading | Affects reaction rate and cost. Lower loading is desirable for efficiency and purity. | 0.1 - 5 mol% |
Solvent Systems and Their Influence on Reaction Outcomes
The solvent plays a multifaceted role in the synthesis of this compound, influencing substrate solubility, catalyst stability, and reaction kinetics. The choice of solvent can significantly impact the yield and selectivity of the reaction.
For palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. hes-so.ch The polarity of the solvent can affect the rate of oxidative addition and the stability of the catalytic intermediates. In some cases, mixtures of solvents, such as THF/water, are employed, particularly in Suzuki-Miyaura couplings where the base is often inorganic and water-soluble. nih.gov
The purity of the solvent is also of paramount importance, as impurities can act as catalyst poisons, leading to a decrease in reaction efficiency. hes-so.ch
| Solvent | Polarity | Typical Use | Influence on Reaction |
| Dimethylformamide (DMF) | High | Heck, Suzuki | Good for dissolving a wide range of substrates and catalysts. |
| Tetrahydrofuran (THF) | Moderate | Suzuki, Heck | Often used in combination with water for Suzuki reactions. |
| Acetonitrile | High | Heck | Can promote efficient coupling but may require higher temperatures. |
| Toluene | Low | Heck | Less polar option, can be useful for specific catalyst systems. |
Temperature, Pressure, and Reaction Time Kinetics
The kinetics of the synthesis of this compound are strongly dependent on temperature, pressure (if gaseous reagents like ethylene are used), and reaction time.
Temperature: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and product. For many palladium-catalyzed couplings, temperatures in the range of 80-140 °C are typical. nih.gov
Pressure: When using ethylene gas in a Heck reaction, the pressure of the gas is directly related to its concentration in the reaction mixture. Higher pressures can lead to faster reaction rates but require specialized equipment.
Reaction Time: The reaction time must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation. Studies on similar reactions have shown that reaction times can range from a few hours to over 24 hours, depending on the specific conditions. nih.gov
Stereochemical Control in Ethenyl Group Formation
In the context of this compound, the primary stereochemical consideration is the geometry of the double bond if a substituted vinyl partner is used in a cross-coupling reaction. The Heck reaction, for example, typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of the palladium hydride. This mechanism generally leads to the formation of the trans-isomer as the major product when using terminal alkenes. organic-chemistry.org
For the synthesis of the terminal alkene this compound itself, stereochemistry is not a factor at the double bond. However, if this compound were to be synthesized via a route involving the reduction of a corresponding alkyne, such as 1-ethynyl-4-(methoxymethyl)benzene, the choice of reduction conditions would be critical for stereoselectivity. For example, Lindlar's catalyst would favor the formation of the cis-alkene, while a dissolving metal reduction would yield the trans-alkene. In the case of forming the terminal alkene, these considerations are not directly applicable.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Ethenyl 4 Methoxymethyl Benzene
Mechanistic Pathways of Ethenyl Group Transformations
The ethenyl group is a versatile functional moiety that can undergo a variety of addition and polymerization reactions. The electronic nature of the para-methoxymethyl substituent, being an electron-donating group, influences the reactivity of the vinyl group, particularly in ionic polymerization processes.
Radical Polymerization Mechanisms
The radical polymerization of styrene (B11656) and its derivatives is a well-established process that proceeds via a chain mechanism involving initiation, propagation, and termination steps. For 1-ethenyl-4-(methoxymethyl)benzene, the polymerization would be initiated by a radical species (R•) generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the vinyl group, forming a resonance-stabilized benzylic radical.
The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. The stability of the benzylic radical intermediate is a key factor in the polymerization of styrenic monomers. The presence of substituents on the aromatic ring can influence the rate of polymerization. cmu.edu Electron-donating groups, such as the methoxymethyl group, can have a modest effect on the polymerization kinetics. cmu.edu
Termination of the growing polymer chains can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated polymer chain.
Table 1: Key Steps in the Radical Polymerization of this compound
| Step | Description | Generic Reaction |
| Initiation | Generation of a radical species and its addition to the monomer. | Initiator → 2R•R• + CH₂=CH-Ar-CH₂OCH₃ → R-CH₂-C•H-Ar-CH₂OCH₃ |
| Propagation | Addition of monomer units to the growing polymer chain. | Pn• + CH₂=CH-Ar-CH₂OCH₃ → Pn+1• |
| Termination | Cessation of chain growth. | Pn• + Pm• → Pn+m (Combination)Pn• + Pm• → Pn + Pm(-H) (Disproportionation) |
| Note: Pn• represents a polymer chain of length n with a radical end. |
Ionic Polymerization Mechanisms (Cationic, Anionic)
The electronic properties of the methoxymethyl group play a more significant role in ionic polymerization compared to radical polymerization.
Cationic Polymerization:
The para-methoxymethyl group is electron-donating, which can stabilize a carbocation at the benzylic position through resonance. This makes this compound a good candidate for cationic polymerization. The polymerization is typically initiated by a Lewis acid or a protic acid in the presence of a co-initiator. The initiator generates a carbocation which then adds to the monomer's vinyl group, creating a new, resonance-stabilized carbocation at the benzylic position. This cationic center then propagates by adding to further monomer units. The living nature of cationic polymerization of similar monomers like 4-methoxystyrene (B147599) has been demonstrated, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.orgyoutube.com
Anionic Polymerization:
Anionic polymerization of styrene derivatives is most effective with monomers bearing electron-withdrawing groups that can stabilize the propagating carbanion. youtube.com While the methoxymethyl group is electron-donating, making it less ideal for anionic polymerization than unsubstituted styrene, the reaction can still proceed, albeit likely at a slower rate. uni-bayreuth.de The polymerization is initiated by a strong nucleophile, such as an organolithium compound like n-butyllithium. youtube.comuni-bayreuth.de The initiator adds to the vinyl group, generating a carbanion that is stabilized by the adjacent phenyl ring. This carbanion then attacks another monomer molecule, propagating the polymer chain. The presence of ether functionalities in monomers can influence the polymerization process. uni-bayreuth.de
Cycloaddition Reactions of the Vinyl Moiety
The ethenyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. In these [4+2] cycloaddition reactions, the styrene derivative reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is influenced by its electronic properties. While electron-withdrawing groups on the dienophile generally accelerate the reaction, styrenes can still undergo Diels-Alder reactions, particularly at elevated temperatures or with reactive dienes. nih.govrsc.org
Furthermore, [2+2] cycloadditions of styrenes can occur under photochemical conditions to form cyclobutane (B1203170) derivatives. nih.gov These reactions often proceed through an excited state of the styrene monomer.
Hydrogenation and Reduction Pathways of the Olefin
The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. mdpi.com The reaction proceeds by the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. numberanalytics.com This method is generally effective for the hydrogenation of vinyl groups on aromatic compounds without reducing the aromatic ring itself under mild conditions. mdpi.comgoogle.com
Reactivity of the Methoxymethyl Group
The methoxymethyl group is a benzylic ether, and its reactivity is centered on the carbon atom attached to both the benzene (B151609) ring and the methoxy (B1213986) group.
Nucleophilic Attack and Substitution Reactions
The benzylic carbon of the methoxymethyl group is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate that can be formed upon cleavage of the C-O bond. youtube.comkhanacademy.org The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. khanacademy.org
In the presence of a strong acid, the ether oxygen can be protonated, making the methoxy group a better leaving group (methanol). A nucleophile can then attack the benzylic carbon. Alternatively, cleavage of benzyl (B1604629) ethers can be achieved using Lewis acids or under oxidative conditions. organic-chemistry.orgorganic-chemistry.org For instance, treatment with a strong acid and a nucleophile can lead to the cleavage of the ether and the formation of a new bond at the benzylic position.
Cleavage and Deprotection Mechanisms
The methoxymethyl (MOM) ether functionality in this compound serves as a protective group for the corresponding benzyl alcohol. The cleavage of this group, a critical step in synthetic sequences, can be achieved under various conditions, primarily acidic.
The general mechanism for the acid-catalyzed deprotection of MOM ethers involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol (B129727). Subsequent reaction with water yields the deprotected alcohol and formaldehyde.
Several reagents have been developed for the efficient and selective deprotection of MOM ethers. These methods often aim to be mild and compatible with other functional groups that might be present in a complex molecule.
A variety of methods for the deprotection of MOM ethers have been reported, highlighting the versatility of this protecting group. researchgate.netwikipedia.org For instance, methoxymethyl ethers can be readily cleaved using pyridinium (B92312) p-toluenesulfonate (PPTS) in solvents like 2-butanone (B6335102) or t-butyl alcohol. tandfonline.com Another efficient method employs a catalytic amount of bismuth triflate in an aqueous tetrahydrofuran (B95107) medium, which allows for deprotection at room temperature with high yields. oup.com This method is noted for its chemoselectivity, leaving other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl, and allyl ethers intact. oup.com
Furthermore, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been utilized as a heterogeneous catalyst for the deprotection of phenolic MOM ethers in dichloromethane (B109758). organic-chemistry.org This approach is advantageous due to its operational simplicity and the use of a non-toxic, inexpensive catalyst. organic-chemistry.org Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) have also been shown to rapidly and selectively cleave MOM ethers from a range of alcohols, including primary, secondary, and tertiary ones. researchgate.net
The following table summarizes some of the reported methods for the cleavage of MOM ethers, which are applicable to this compound.
| Reagent/Catalyst | Solvent | Temperature | Notable Features | Reference(s) |
| Bismuth triflate (Bi(OTf)₃) | THF/H₂O | Room Temperature | High yields, chemoselective | oup.com |
| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-Butyl Alcohol | Not specified | Effective for allylic, benzylic, and aliphatic alcohols | tandfonline.com |
| Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) | Dichloromethane | Room Temperature | Heterogeneous, non-toxic catalyst | organic-chemistry.org |
| Zinc bromide (ZnBr₂)/n-Propanethiol (n-PrSH) | Not specified | Not specified | Rapid and selective deprotection | researchgate.net |
| Trialkylsilyl triflate/2,2'-bipyridyl | Not specified | 0-80 °C | Different pathways for aromatic vs. aliphatic MOM ethers | acs.org |
Oxidation Pathways of the Ether Functionality
The methoxymethyl ether in this compound is a type of benzyl ether, and as such, its benzylic carbon is susceptible to oxidation. This oxidation can lead to the formation of either the corresponding aromatic aldehyde or a methyl ester, depending on the reaction conditions and the oxidant used.
One common reagent for the oxidation of benzyl ethers is N-bromosuccinimide (NBS). The reaction pathway can be controlled to selectively produce either the aldehyde or the methyl ester. nih.gov By using one equivalent of NBS, monobromination of the benzylic carbon occurs, followed by the elimination of methyl bromide to yield the aromatic aldehyde. nih.gov If two equivalents of NBS are used, dibromination occurs, and subsequent hydrolysis affords the aromatic methyl ester. nih.gov
Another powerful oxidant for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.com The oxidation of benzyl ethers with DDQ is thought to proceed via a rate-determining hydride abstraction from the benzylic carbon, forming a stabilized carbocation. cdnsciencepub.com For primary benzyl ethers, this can lead to the corresponding aldehyde, and with excess DDQ, further oxidation to the ester can occur. cdnsciencepub.com
The table below outlines some oxidation methods applicable to the methoxymethyl group of this compound.
| Oxidant | Product(s) | Key Aspects | Reference(s) |
| N-Bromosuccinimide (NBS) (1 equiv.) | Aromatic aldehyde | Monobromination followed by elimination | nih.gov |
| N-Bromosuccinimide (NBS) (2 equiv.) | Aromatic methyl ester | Dibromination followed by hydrolysis | nih.gov |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Aldehyde, Ester | Hydride abstraction mechanism | cdnsciencepub.com |
| Cu₂O/C₃N₄ with TBHP & O₂ | Benzoate ester | Mild conditions, reduced amount of TBHP | rsc.org |
| Hypervalent iodine reagents (e.g., mIBX) | Benzoate ester or benzaldehyde | Can involve single electron transfer steps | siu.edu |
Role as a Protecting Group in Complex Syntheses
The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols in multistep organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org Its popularity stems from its ease of introduction and its stability under a range of reaction conditions, particularly basic and nucleophilic environments. oup.comthieme-connect.de
In the context of a complex synthesis, the 4-vinylbenzyl alcohol precursor to this compound could be protected as its MOM ether to prevent its participation in subsequent reactions. For example, if a reaction targeting a different part of the molecule required a strong base or a nucleophile, the MOM ether would remain intact, preserving the hydroxyl functionality for later use.
The concept of orthogonal protecting group strategies is crucial here. organic-chemistry.org A synthetic chemist might choose the MOM group specifically because its deprotection conditions (typically acidic) are different from those of other protecting groups present in the molecule. For instance, a molecule might contain both a MOM ether and a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS ether can be cleaved with fluoride (B91410) ions, leaving the MOM ether untouched, while the MOM ether can be cleaved with acid, leaving the TBDMS ether in place. This allows for the selective unmasking and reaction of different alcohol functionalities within the same molecule.
The stability of the MOM group under various conditions is a key factor in its utility.
| Reaction Condition Type | Stability of MOM Ethers |
| Basic | Stable to strong bases like LDA and t-BuOK organic-chemistry.org |
| Nucleophilic | Stable to organolithiums, Grignard reagents, and enolates organic-chemistry.org |
| Reductive | Stable to catalytic hydrogenation and many hydride reagents like LiAlH₄ and NaBH₄ organic-chemistry.org |
| Oxidative | Generally stable to many oxidants, though the benzylic position can be targeted as discussed in 3.2.3. |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the ethenyl (vinyl) group and the methoxymethyl group.
Electrophilic Aromatic Substitution Patterns
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich pi system of the benzene ring. lumenlearning.com The substituents already present on the ring influence both the rate of the reaction and the position of the incoming electrophile. lumenlearning.com Activating groups increase the reaction rate and typically direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the rate and often direct to the meta position. lumenlearning.com
For this compound, both the ethenyl and methoxymethyl groups are ortho, para-directing. Since they are para to each other, the positions ortho to the ethenyl group are also meta to the methoxymethyl group, and vice versa. The directing effects of both groups will therefore influence the regioselectivity of the substitution.
Influence of Ethenyl and Methoxymethyl Groups on Aromatic Reactivity
The ethenyl (vinyl) group is considered to be an activating group, meaning it makes the benzene ring more reactive towards electrophilic attack than benzene itself. quora.com This activation is due to the ability of the vinyl group's pi bond to donate electron density to the benzene ring through resonance. quora.com This resonance stabilization is most effective for the carbocation intermediates formed during ortho and para attack, hence the ortho, para-directing effect. quora.com Theoretical studies have confirmed that the vinyl group can stabilize both positively and negatively charged transition states. researchgate.net
The methoxymethyl group (-CH₂OCH₃) is also an activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, the lone pairs on the oxygen can be delocalized into the benzene ring via resonance, which is the dominant effect. This resonance donation of electron density increases the nucleophilicity of the aromatic ring, thereby activating it towards EAS and directing incoming electrophiles to the ortho and para positions.
Since both substituents are activating and ortho, para-directing, this compound is expected to be significantly more reactive towards electrophilic aromatic substitution than benzene. The substitution will occur at the positions ortho to either the ethenyl or the methoxymethyl group. The precise ratio of isomers formed would depend on the specific electrophile and reaction conditions, as well as the relative activating strengths and steric hindrance of the two groups.
Computational and Theoretical Studies of Reaction Mechanisms
Theoretical investigations into the substituent effects of the vinyl group have shown its ability to stabilize charged intermediates in aromatic substitution reactions. researchgate.net Similarly, computational studies on methoxy-substituted aromatic compounds have been used to understand the interplay of inductive and resonance effects on their enthalpies of formation and reactivity. researchgate.net
Quantum-chemical methods can be employed to calculate various properties that correlate with reactivity, such as:
Electron density distribution: This can identify the most nucleophilic sites on the aromatic ring, predicting the likely positions of electrophilic attack.
Energies of reaction intermediates: By calculating the relative energies of the sigma complexes formed during ortho, meta, and para attack, the directing effects of the substituents can be quantified.
Molecular orbital energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is often correlated with the nucleophilicity of a molecule. A higher HOMO energy suggests greater reactivity towards electrophiles.
Studies on the electronic and optical properties of other substituted aromatic systems demonstrate that the addition of electron-donating groups significantly influences these characteristics. herts.ac.uk For this compound, theoretical calculations would likely confirm the activating nature of both substituents and predict a high degree of reactivity at the ortho positions, with the relative preference for substitution ortho to the vinyl versus the methoxymethyl group being a subtle outcome of the balance between their electronic and steric effects.
Quantum Chemical Calculations for Transition States and Intermediates
There is no specific information available in the reviewed scientific literature regarding quantum chemical calculations performed on the transition states and intermediates involved in reactions of this compound.
Quantum chemical calculations are powerful tools for understanding reaction mechanisms by modeling the structures and energies of transient species like transition states and intermediates. acs.orgucsb.eduresearchgate.net Such calculations, often employing methods like Density Functional Theory (DFT), would be necessary to determine the precise geometries and electronic structures of these species in reactions involving this compound. researchgate.netacs.org For example, in a hypothetical electrophilic addition reaction to the vinyl group, calculations could elucidate the structure of the resulting carbocation intermediate. In the absence of such studies, no data tables or detailed findings can be presented.
Energy Profiles and Reaction Dynamics
Specific energy profiles and reaction dynamics for reactions involving this compound have not been reported in the available literature.
An energy profile diagram graphically represents the energy changes that occur during a chemical reaction, mapping the energy of reactants, intermediates, transition states, and products as a function of the reaction coordinate. chemguide.co.ukcatalysis.blog These profiles are crucial for determining activation energies, which govern the rate of a reaction, and for understanding the feasibility of a proposed mechanism. wikipedia.orgyoutube.com The study of reaction dynamics would provide insight into the trajectory of the reacting molecules. While general principles of energy profiles for catalytic and non-catalytic reactions are well-established, their specific application to this compound requires dedicated computational or experimental studies that are not currently available. researchgate.netresearchgate.net
Solvent Effects and Catalytic Cycle Analysis
There is a lack of specific research on the solvent effects and catalytic cycle analysis for reactions of this compound.
Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgyoutube.comyoutube.com For instance, polar solvents might be expected to stabilize charged intermediates in an electrophilic addition to the vinyl group of this compound. Studies on the free radical polymerization of styrene have shown that solvent properties can affect the rate coefficients for termination and propagation. rsc.org
Similarly, a detailed analysis of any catalytic cycle involving this compound would require identifying the active catalytic species, all intermediates in the cycle, and the transition states connecting them. acs.orgmdpi.com This would allow for the determination of the turnover-limiting step and optimization of reaction conditions. Without experimental or computational studies focused on this compound, a scientifically rigorous analysis of solvent effects and catalytic cycles is not possible.
Polymerization Studies of 1 Ethenyl 4 Methoxymethyl Benzene
Polymerization Methods and Initiator Systems
The polymerization of 1-ethenyl-4-(methoxymethyl)benzene can be achieved through several distinct mechanisms, each employing specific initiator systems to generate the active species that propagate the polymer chain.
Free radical polymerization is a common method for polymerizing vinyl monomers. While specific studies on this compound are not extensively documented, the polymerization behavior can be inferred from studies on structurally similar monomers like 4-methoxystyrene (B147599). For these types of monomers, free radical polymerization is typically initiated by thermal or photochemical decomposition of radical initiators.
Commonly used initiators include azo compounds, such as 2,2'-azoisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator and reaction conditions (temperature, solvent) can influence the polymerization rate and the molecular weight of the resulting polymer. For instance, in the free radical polymerization of 4-methoxystyrene initiated by AIBN at 60°C, the order of reaction with respect to the initiator concentration was found to be 0.48, which is slightly lower than the theoretical 0.5, suggesting some degree of primary radical termination. polymersource.ca The rate of initiation for 4-methoxystyrene is observed to be greater than that for styrene (B11656) itself. polymersource.ca
A variety of solvents can be used for the free radical polymerization of styrene derivatives, including toluene, benzene (B151609), and bulk polymerization (no solvent). youtube.com The polymerization can also be carried out under various conditions, such as in solution, suspension, or emulsion, to control the reaction and the properties of the final polymer. researchgate.net
Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. This method is particularly suitable for monomers with electron-withdrawing groups, but can also be applied to styrene derivatives. For 4-methoxystyrene, a close analog to this compound, living anionic polymerization has been successfully achieved. polymersource.capolymersource.ca
The initiation of anionic polymerization of styrenic monomers is typically carried out using organometallic compounds, most commonly organolithium reagents like sec-butyllithium (B1581126) or n-butyllithium. youtube.com The polymerization is usually conducted in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78°C) to minimize side reactions and ensure the stability of the propagating carbanionic species. polymersource.cayoutube.com The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. For example, poly(styrene-b-4-methoxystyrene) has been synthesized using this method. polymersource.ca
The table below summarizes typical conditions for the anionic polymerization of 4-methoxystyrene.
| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| sec-Butyllithium | THF | -78 | Poly(4-methoxystyrene) | polymersource.ca |
| R-Li / LiCl | THF | -78 | Poly(styrene-b-4-methoxystyrene) | polymersource.ca |
The electron-donating nature of the methoxymethyl group in this compound makes it a suitable candidate for cationic polymerization. The substituent stabilizes the carbocationic propagating species, facilitating the polymerization process. Studies on the closely related 4-methoxystyrene have demonstrated the feasibility of controlled cationic polymerization. researchgate.netcmu.edu
A variety of initiating systems can be employed for the cationic polymerization of such monomers. These often consist of a proton source or a carbocation precursor in combination with a Lewis acid. For example, the polymerization of p-methoxystyrene (pMOS) has been initiated by the pMOS-HCl adduct in conjunction with a Lewis acid like Yb(OTf)₃. researchgate.netcmu.edu Another effective system involves the use of 1-(4-methoxyphenyl)ethanol (B1200191) as an initiator with tris(pentafluorophenyl)borane (B72294) as a coinitiator. researchgate.net These systems can lead to controlled polymerization, yielding polymers with predictable molecular weights and relatively narrow molecular weight distributions. researchgate.netcmu.edu
The polymerization is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or in mixed solvent systems at temperatures ranging from room temperature down to -25°C. researchgate.netmdpi.com The use of a proton scavenger, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), is often necessary to suppress side reactions and achieve better control over the polymerization. mdpi.com
The following table presents initiator systems used in the cationic polymerization of p-methoxystyrene.
| Initiator System | Solvent | Temperature (°C) | Additive | Reference |
| pMOS-HCl adduct / Yb(OTf)₃ | Toluene | Room Temp. | DTBMP | researchgate.net |
| 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | CH₃CN/CH₂Cl₂ | Room Temp. | Water | researchgate.net |
| p-MeStCl / SnCl₄ | [Bmim][NTf₂] | -25 | DTBP | mdpi.com |
To achieve even greater control over the polymer architecture, controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been applied to styrene derivatives.
ATRP utilizes a transition metal complex (e.g., copper or iron-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. wikipedia.org This allows for the synthesis of polymers with low polydispersity and the ability to create complex architectures like block copolymers. For styrenic monomers, typical ATRP systems involve an alkyl halide initiator (e.g., 1-phenylethyl bromide), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., bipyridine or PMDETA). nih.gov The polymerization is often conducted in solvents like diphenyl ether or anisole (B1667542) at elevated temperatures (e.g., 110°C). nih.gov While specific ATRP of this compound is not detailed in the provided results, the general principles are applicable.
RAFT polymerization is another powerful CLRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com The choice of CTA is crucial for achieving good control and is dependent on the monomer being polymerized. sigmaaldrich.com For styrene and its derivatives, dithiobenzoates and trithiocarbonates are commonly used CTAs. researchgate.net The polymerization is initiated by a conventional radical initiator like AIBN or can be thermally initiated. youtube.com RAFT allows for the synthesis of well-defined polymers and complex architectures. For example, RAFT has been used to synthesize block copolymers of styrene and other monomers in emulsion polymerization systems. cmu.edu
The table below provides examples of ATRP and RAFT systems used for styrene derivatives.
| Polymerization Method | Initiator | Catalyst/CTA | Ligand | Solvent | Temperature (°C) | Monomer | Reference |
| ATRP | 1-PEBr | CuBr | bipy | Diphenyl ether | 110 | Substituted Styrenes | nih.gov |
| AGET ATRP | EBiB | CuCl₂/Sn(EH)₂ | dNbpy | Toluene | 110 | Styrene | nih.gov |
| RAFT | AIBN | Dodecyl-based trithiocarbonates | - | - | 70 | Styrene | researchgate.net |
Kinetic and Mechanistic Investigations of Polymerization
Understanding the kinetics and mechanisms of polymerization is essential for controlling the process and tailoring the properties of the resulting polymer.
Kinetic studies of polymerization reactions involve determining the rates of initiation, propagation, and termination, as well as the corresponding rate constants. For the cationic polymerization of p-methoxystyrene, kinetic investigations have been carried out. For example, in the polymerization coinitiated by tris(pentafluorophenyl)borane, the rate of polymerization was found to be first-order with respect to the coinitiator concentration. researchgate.net
The following table summarizes some kinetic findings for the polymerization of styrene derivatives.
| Polymerization Type | Monomer | Initiating System | Key Kinetic Finding | Reference |
| Cationic | p-Methoxystyrene | 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | Rate is first-order in B(C₆F₅)₃ concentration. | researchgate.net |
| Free Radical | 4-Methoxystyrene | AIBN | Rate of initiation is greater than for styrene. | polymersource.ca |
| Cationic | p-Methoxystyrene | pMOS-HCl adduct / Yb(OTf)₃ | Molecular weight increases linearly with conversion. | cmu.edu |
Role of the Methoxymethyl Group in Polymerization Control
The methoxymethyl group (–CH₂OCH₃) at the para-position of the styrene monomer plays a significant role in its polymerization behavior, particularly in cationic polymerization. This substituent exerts both electronic and potential coordinating effects that influence the reactivity of the vinyl group and the stability of the propagating species.
The ether oxygen in the methoxymethyl group is electron-donating, which increases the electron density of the vinyl group's double bond. This enhanced nucleophilicity makes the monomer particularly susceptible to cationic polymerization, as it can be readily attacked by a cationic initiator. libretexts.orglibretexts.orgwikipedia.org The resulting carbocation at the benzylic position is stabilized through resonance with the phenyl ring, a characteristic feature of styrene polymerization. The additional electron-donating nature of the methoxymethyl group further stabilizes this propagating cation, which can facilitate a more controlled or "living" polymerization process under specific conditions. nih.govlibretexts.orgchemrxiv.org
In living cationic polymerization systems, the methoxymethyl group can influence the equilibrium between active (cationic) and dormant species. libretexts.org Some controlled polymerization mechanisms, such as those mediated by a photocatalyst and a chain transfer agent (CTA), rely on a reversible activation/deactivation process. nih.gov The stability of the cationic species, enhanced by the methoxymethyl group, is crucial for maintaining this equilibrium and preventing irreversible termination, leading to polymers with predictable molecular weights and low polydispersity. nih.govchemrxiv.org
Chain Transfer and Termination Processes
In polymerization, chain transfer and termination are competing reactions that dictate the final molecular weight and structure of the polymer. wikipedia.org
Termination: Termination reactions irreversibly end the growth of a polymer chain. In cationic polymerization, this can occur through several mechanisms: mit.edu
Combination with a counterion: The propagating carbocation can combine with its counterion (or a fragment of it), neutralizing the charge and terminating the chain. uc.edumit.edu
Spontaneous termination: This involves the expulsion of the initiator-coinitiator complex, leaving a terminal double bond on the polymer chain. mit.edu
Reaction with impurities: Trace amounts of nucleophilic impurities, such as water, can react with the cationic center and terminate the chain. uc.edu
Living polymerization techniques are specifically designed to minimize these irreversible termination and transfer events, allowing polymer chains to grow until all the monomer is consumed. libretexts.org This is often achieved by establishing a dynamic equilibrium between the active propagating species and a dormant, protected species, which significantly reduces the concentration of reactive cations at any given time and thus lowers the probability of termination events. nih.govlibretexts.org
Copolymerization with Other Monomers
This compound can be copolymerized with a variety of other monomers to create materials with tailored properties. The resulting copolymers can have different architectures, including block, random, and graft structures.
Synthesis of Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing poly(this compound) [P(MMS)] can be achieved using living polymerization techniques, which allow for the sequential addition of different monomers.
For instance, living anionic polymerization is a well-established method for creating block copolymers. polymersource.ca A typical synthesis involves polymerizing a first monomer, such as styrene, to create a living polystyrene block. Before termination, the second monomer, this compound, is introduced to the reaction, initiating the growth of the second block from the active end of the first. polymersource.ca This results in a well-defined diblock copolymer, such as poly(styrene)-b-poly(this compound).
Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are also highly effective for synthesizing block copolymers. nih.govcmu.edu A macroinitiator, which is a polymer chain with an active initiator site at its end, can be used to initiate the polymerization of a second monomer. ucsb.edu For example, a polystyrene macroinitiator can be used to polymerize MMS, or a P(MMS) macroinitiator could be used to initiate the polymerization of another monomer like methyl methacrylate (B99206) (MMA). nih.govnih.gov
| Copolymer Structure | Synthesis Method | Mₙ of First Block (kg/mol) | Mₙ of Second Block (kg/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|
| Poly(styrene)-b-poly(4-methoxystyrene) | Living Anionic Polymerization | 9.0 | 7.0 | 1.12 | polymersource.ca |
| Poly(4-(aminomethyl)styrene)-b-polystyrene* | ATRP | 2.16 | Variable | <1.30 | ucsb.edu |
*Synthesized via a protected monomer precursor and subsequent modification.
Preparation of Random and Graft Copolymers
Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. polymersource.ca They are typically synthesized by polymerizing a mixture of two or more monomers simultaneously. The final composition of the copolymer is influenced by the initial feed ratio of the monomers and their respective reactivity ratios. For example, this compound has been copolymerized with monomers like styrene or methyl methacrylate (MMA) via free radical polymerization or controlled radical techniques to produce random copolymers. nih.govpolymersource.ca The properties of these copolymers, such as the glass transition temperature, are intermediate between those of the respective homopolymers and depend on the copolymer composition. nsysu.edu.tw
Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. kpi.ua There are three main strategies for synthesizing graft copolymers:
"Grafting-to": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary reactive sites.
"Grafting-from": Initiating sites are created along a polymer backbone, from which the graft chains are then grown. cmu.educmu.edu
"Grafting-through" (Macromonomer method): A pre-synthesized polymer chain with a polymerizable end group (a macromonomer) is copolymerized with another monomer to form a backbone with polymeric side chains. kpi.ua
For P(MMS), the "grafting-from" approach is common. For example, a polystyrene backbone can be functionalized with initiating groups, which are then used to initiate the polymerization of MMS, resulting in a poly(styrene)-g-poly(this compound) copolymer. cmu.edu
Influence of Comonomer Structure on Polymer Properties
The choice of comonomer has a profound impact on the final properties of the resulting copolymer. Incorporating a comonomer like methyl methacrylate (MMA) with P(MMS) can alter properties such as thermal stability, solubility, and mechanical behavior. nih.gov
A key property that is significantly affected is the glass transition temperature (Tg) , which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nsysu.edu.twnih.gov For random copolymers, the Tg is typically an average of the Tg values of the constituent homopolymers, weighted by their composition. dtic.mil For example, polystyrene has a Tg of around 100°C, while poly(methyl methacrylate) has a Tg of about 105-120°C depending on its tacticity. nsysu.edu.tw The Tg of a poly(styrene-co-MMA) random copolymer will fall between these values. nih.gov Similarly, the Tg of a copolymer of MMS and another monomer will be influenced by the Tg of the comonomer's homopolymer and the specific interactions between the monomer units. Research has shown that increasing the content of a comonomer with a higher Tg will generally increase the Tg of the resulting copolymer. nih.gov
| Copolymer System | Comonomer Content | Glass Transition Temperature (Tg) | Reference |
|---|---|---|---|
| Poly(styrene)-b-poly(4-methoxystyrene) | N/A (Block) | 99°C (PS block), 181°C (P4MeOS block) | polymersource.ca |
| Poly(vanillyl methacrylate)-co-poly(styrene) | 14 mol% PVM | 109°C | nih.gov |
| Poly(vanillyl methacrylate)-co-poly(styrene) | 45 mol% PVM | 128°C | nih.gov |
| Poly(methacrylamide)-co-poly(methyl methacrylate) | Pure PMMA | 100°C | nsysu.edu.tw |
| Poly(methacrylamide)-co-poly(methyl methacrylate) | Pure PMAAM | 251°C | nsysu.edu.tw |
Post-Polymerization Functionalization of Polymers Derived from this compound
A significant advantage of using this compound as a monomer is the potential for post-polymerization modification. The methoxymethyl (MOM) ether serves as a protecting group for a hydroxymethyl group. After polymerization, this MOM group can be cleaved under specific conditions to reveal a reactive primary alcohol (hydroxymethyl group, –CH₂OH) on the polymer backbone.
This transformation is typically achieved through acidic hydrolysis. rsc.org Reagents such as bismuth trichloride (B1173362) (BiCl₃) in the presence of water have been shown to be effective for the cleavage of MOM ethers, yielding the corresponding alcohol in good yields. rsc.org This deprotection reaction converts poly(this compound) into poly(1-ethenyl-4-(hydroxymethyl)benzene), also known as poly(4-vinylbenzyl alcohol).
The resulting polyol is a highly functional platform. The pendant hydroxyl groups can be used for a wide range of subsequent chemical reactions, including:
Esterification: Reaction with carboxylic acids or acyl chlorides to attach various functional side chains.
Etherification: Further reaction to form different ether linkages.
Initiator attachment: The hydroxyl groups can be converted into polymerization initiators (e.g., for ATRP or ring-opening polymerization), allowing the synthesis of complex architectures like graft or brush copolymers.
Surface grafting: The hydroxyl groups can be used to graft the polymer onto surfaces to modify their properties.
This two-step strategy—polymerization of the protected monomer followed by deprotection—is a powerful tool in polymer synthesis. It allows for the use of polymerization techniques (like living anionic polymerization) that are incompatible with the acidic protons of free hydroxyl groups, while still yielding a highly functional, hydrophilic polymer. rsc.org
Research on this compound Polymerization and Modification Remains Limited
An in-depth review of available scientific literature reveals a significant gap in research specifically focused on the polymerization of this compound and the subsequent chemical modifications of the resulting polymer. While extensive studies exist for structurally similar monomers, such as 4-methoxystyrene and 4-vinylbenzyl chloride, dedicated research on the polymerization characteristics and post-polymerization functionalization of poly(this compound) is not readily found in published materials.
This scarcity of specific data prevents a detailed analysis of the modification of its methoxymethyl side chains and chemical transformations on the poly(ethenylbenzene) backbone as requested. General principles of polymer chemistry suggest potential reaction pathways, but without specific experimental evidence for this particular polymer, any detailed discussion would be speculative.
Research on related polymers offers some insights into potential, analogous reactions. For instance, studies on poly(4-methoxystyrene) have explored living cationic polymerization, demonstrating controlled synthesis of polymers with well-defined structures. Similarly, extensive research on the functionalization of polystyrene and its derivatives provides a basis for how a polymer like poly(this compound) might be modified. However, the unique reactivity of the methoxymethyl group attached to the benzene ring in this specific monomer would necessitate dedicated investigation to determine actual reaction efficiencies, conditions, and the properties of the resulting modified polymers.
Without dedicated studies on this compound, a comprehensive and scientifically accurate article on its polymerization and subsequent modifications, complete with detailed research findings and data tables, cannot be constructed at this time. The scientific community has yet to publish research that would fulfill the specific requirements for an in-depth discussion on the modification of its side chains and polymer backbone.
Derivatization and Functionalization Strategies of 1 Ethenyl 4 Methoxymethyl Benzene
Selective Functionalization of the Ethenyl Moiety
The ethenyl group, being an electron-rich π-system conjugated with the benzene (B151609) ring, is the primary site for a variety of addition reactions. The electronic nature of the para-methoxymethyl substituent is expected to influence the reactivity and regioselectivity of these transformations.
Hydroboration-Oxidation and Hydrohalogenation
Hydroboration-Oxidation is a powerful method for the anti-Markovnikov hydration of alkenes. For 1-Ethenyl-4-(methoxymethyl)benzene, this reaction is anticipated to proceed with high regioselectivity, yielding the corresponding primary alcohol. The reaction involves the syn-addition of a borane (B79455) reagent across the double bond, with the boron atom attaching to the terminal carbon, followed by oxidation to replace the boron with a hydroxyl group. thieme-connect.dersc.orgmasterorganicchemistry.com
The expected product is 2-(4-(methoxymethyl)phenyl)ethan-1-ol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) can enhance the anti-Markovnikov selectivity. masterorganicchemistry.com
Hydrohalogenation , the addition of hydrogen halides (HX) across the ethenyl double bond, is predicted to follow Markovnikov's rule. This is due to the formation of a stable benzylic carbocation intermediate, which is further stabilized by the para-methoxymethyl group. The halide will add to the carbon atom attached to the benzene ring.
The expected product from this reaction would be 1-(1-haloethyl)-4-(methoxymethyl)benzene.
Table 1: Predicted Hydroboration-Oxidation and Hydrohalogenation of this compound
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | 2-(4-(methoxymethyl)phenyl)ethan-1-ol | Anti-Markovnikov |
| Hydrohalogenation | H-Cl or H-Br | 1-(1-chloroethyl)-4-(methoxymethyl)benzene or 1-(1-bromoethyl)-4-(methoxymethyl)benzene | Markovnikov |
Epoxidation and Dihydroxylation
Epoxidation of the ethenyl group would lead to the formation of an oxirane ring, a versatile intermediate for further functionalization. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The resulting epoxide, 2-(4-(methoxymethyl)phenyl)oxirane, can be opened under either acidic or basic conditions to yield a variety of 1,2-difunctionalized products.
Dihydroxylation can be performed to yield a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.
Table 2: Predicted Epoxidation and Dihydroxylation of this compound
| Reaction | Reagents | Expected Major Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-(4-(methoxymethyl)phenyl)oxirane | N/A |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ | (1,2-dihydroxyethyl)benzene | Syn |
| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | (1,2-dihydroxyethyl)benzene | Anti |
Cyclopropanation and Other Addition Reactions
Cyclopropanation involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. A common method is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reaction is stereospecific, with syn-addition of the methylene (B1212753) group to the double bond. The expected product is 1-(methoxymethyl)-4-(1-cyclopropyl)benzene.
Other addition reactions, such as catalytic hydrogenation, would readily reduce the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), yielding 1-ethyl-4-(methoxymethyl)benzene.
Table 3: Predicted Cyclopropanation of this compound
| Reaction | Reagents | Expected Major Product |
| Cyclopropanation | CH₂I₂, Zn-Cu | 1-(methoxymethyl)-4-(1-cyclopropyl)benzene |
Selective Functionalization of the Methoxymethyl Moiety
The methoxymethyl group is a type of benzyl (B1604629) ether, which can be selectively cleaved or transformed while leaving the ethenyl group intact, provided the reaction conditions are chosen carefully.
Deprotection to Hydroxymethyl or Aldehyde Derivatives
Deprotection of the methoxymethyl ether to the corresponding hydroxymethyl derivative, (4-vinylphenyl)methanol (B94994), can be achieved under various conditions. organic-chemistry.org Strong acidic conditions that might affect the vinyl group should be avoided. Milder methods, such as using Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or boron trichloride (B1173362) (BCl₃) at low temperatures, would likely be effective.
Once the primary alcohol is obtained, oxidation can furnish the corresponding aldehyde, 4-vinylbenzaldehyde (B157712). researchgate.netmdpi.com Selective oxidation of a primary benzylic alcohol to an aldehyde can be accomplished using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or under Swern or Dess-Martin periodinane oxidation conditions. These mild conditions are not expected to react with the ethenyl group.
Table 4: Predicted Deprotection and Oxidation of the Methoxymethyl Moiety
| Target | Intermediate | Reagents |
| (4-vinylphenyl)methanol | N/A | TMSI or BCl₃ |
| 4-vinylbenzaldehyde | (4-vinylphenyl)methanol | PCC, MnO₂, or Dess-Martin Periodinane |
Conversion to Halomethyl, Aminomethyl, or Carboxyl Derivatives
The hydroxymethyl intermediate is a key precursor for further functionalization at the benzylic position.
Conversion to Halomethyl Derivatives : (4-vinylphenyl)methanol can be converted to 4-(chloromethyl)styrene or 4-(bromomethyl)styrene using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These benzylic halides are highly reactive intermediates for nucleophilic substitution reactions.
Conversion to Aminomethyl Derivatives : The benzylic halide can be reacted with ammonia (B1221849) or primary/secondary amines to yield the corresponding aminomethyl derivatives. Alternatively, direct reductive amination of 4-vinylbenzaldehyde with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) would also yield the desired aminomethyl product.
Conversion to Carboxyl Derivatives : The primary alcohol, (4-vinylphenyl)methanol, can be oxidized to the carboxylic acid, 4-vinylbenzoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). However, these harsh conditions may also cleave the vinyl double bond. A two-step process involving oxidation of the aldehyde to the carboxylic acid using milder reagents like sodium chlorite (B76162) (NaClO₂) would be a more selective approach.
Table 5: Predicted Conversions of the Functionalized Methoxymethyl Moiety
| Starting Material | Reagents | Expected Product |
| (4-vinylphenyl)methanol | SOCl₂ or PBr₃ | 4-(chloromethyl)styrene or 4-(bromomethyl)styrene |
| 4-(chloromethyl)styrene | NH₃ | (4-vinylphenyl)methanamine |
| 4-vinylbenzaldehyde | R₂NH, NaBH₃CN | N,N-dialkyl-(4-vinylphenyl)methanamine |
| 4-vinylbenzaldehyde | NaClO₂, NaH₂PO₄ | 4-vinylbenzoic acid |
Ether Exchange Reactions
Ether exchange, or transetherification, represents a valuable method for modifying the alkoxy group of this compound. This transformation allows for the introduction of different alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule. Palladium-catalyzed transetherification has emerged as a powerful tool for this purpose. While direct studies on this compound are not extensively detailed in publicly available literature, the principles of this reaction can be applied.
The general approach involves the reaction of the starting ether with an excess of a new alcohol in the presence of a palladium catalyst. The equilibrium of the reaction is typically driven forward by using the alcohol as the solvent or by removing the displaced methanol (B129727).
Table 1: Representative Conditions for Palladium-Catalyzed Ether Exchange Reactions
| Entry | Catalyst | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂/dppf | R-OH | NaH | Toluene | 80-100 | Varies | Conceptual |
| 2 | [Pd(allyl)Cl]₂/ligand | R-OH | K₂CO₃ | Dioxane | 100 | Varies | Conceptual |
Strategies for Aromatic Ring Functionalization
Functionalization of the aromatic ring of this compound allows for the introduction of various substituents, leading to the synthesis of complex and valuable molecules. Key strategies include directed ortho-metalation and palladium-catalyzed direct arylation and alkylation.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.netwikipedia.org In the case of this compound, the methoxymethyl group can act as a directed metalation group (DMG). The oxygen atom of the ether coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), directing the deprotonation to the adjacent ortho position on the aromatic ring. researchgate.net This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the position ortho to the methoxymethyl group. researchgate.netwikipedia.org
The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, is crucial for the success of the reaction and to avoid potential side reactions, such as polymerization of the vinyl group.
Table 2: Examples of Directed Ortho-Metalation of Methoxy-Substituted Aromatics
| Entry | Substrate | Base | Electrophile (E+) | Product | Yield (%) | Ref. |
| 1 | Anisole (B1667542) | n-BuLi/TMEDA | (CH₃)₃SiCl | 2-Trimethylsilylanisole | 95 | Conceptual |
| 2 | 1,3-Dimethoxybenzene | n-BuLi | CO₂ | 2,4-Dimethoxybenzoic acid | 85 | Conceptual |
| 3 | 4-Methoxystyrene (B147599) | sec-BuLi/TMEDA | I₂ | 2-Iodo-4-methoxystyrene | Varies | Conceptual |
Note: This table provides examples of DoM on related methoxy-substituted aromatic compounds to illustrate the potential of this strategy for this compound, for which specific data is not widely published.
Palladium-Catalyzed Direct Arylation and Alkylation
Palladium-catalyzed direct C-H arylation and alkylation have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While the Mizoroki-Heck reaction, which involves the palladium-catalyzed arylation of the vinyl group, is a well-established transformation for styrene (B11656) derivatives, the direct C-H functionalization of the aromatic ring of this compound is a more advanced strategy. vanderbilt.eduresearchgate.netbath.ac.ukdntb.gov.uarsc.org
In direct arylation, a palladium catalyst, often in the presence of a ligand and a base, facilitates the coupling of the aromatic C-H bond with an aryl halide or triflate. rsc.org The directing effect of the methoxymethyl group can influence the regioselectivity of this transformation. Similarly, direct alkylation introduces an alkyl group onto the aromatic ring using an appropriate alkylating agent.
Table 3: General Conditions for Palladium-Catalyzed Direct C-H Arylation
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 1 | Ar-Br | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | Varies | Conceptual |
| 2 | Ar-I | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Dioxane | 100 | Varies | Conceptual |
Synthesis of Multi-functionalized Derivatives for Specific Research Applications
The ability to selectively functionalize both the vinyl group and the aromatic ring of this compound allows for the synthesis of multi-functionalized derivatives with potential applications in various research fields, particularly in polymer chemistry and materials science. For instance, the vinyl group can be polymerized to form a polymer backbone, while the functional groups on the aromatic ring can be used for post-polymerization modifications, cross-linking, or to impart specific properties to the resulting material.
An example of creating a bifunctional monomer involves the initial functionalization of the aromatic ring followed by the utilization of the vinyl group in polymerization. For instance, a hydroxyl group could be introduced via a DoM reaction followed by reaction with an appropriate electrophile. This new functional handle could then be used for further derivatization either before or after polymerization of the vinyl group. Research in this area focuses on creating polymers with tailored properties such as altered solubility, thermal stability, or the ability to coordinate with metals. researchgate.net
Advanced Materials Science Applications Derived from 1 Ethenyl 4 Methoxymethyl Benzene in Research
Polymer-Based Materials Research
The presence of the vinyl group in 1-Ethenyl-4-(methoxymethyl)benzene allows it to undergo polymerization through various mechanisms, including free-radical and ionic polymerization, to form poly(this compound). psu.edu The resulting polymer's properties are influenced by the methoxymethyl group, which can affect its solubility, thermal stability, and reactivity.
High-Performance Polymers and Resins
Research on vinylbenzyl ethers, a class of compounds to which this compound belongs, has demonstrated their capability to form high-molecular-weight polymers. psu.edu For instance, the polymerization of the closely related 4-vinylphenyl benzyl (B1604629) ether using radical or ionic initiators has yielded polymers with high molecular weights. psu.edu The resulting poly(4-vinylphenyl benzyl ether) exhibits solubility in a range of organic solvents including ketones, ethyl acetate, tetrahydrofuran (B95107), and aromatic hydrocarbons, while being insoluble in others like ether and methanol (B129727). psu.edu This selective solubility is a key characteristic for its processing and application in coatings and resins.
The polymerization of this compound can be initiated to create linear, high-molecular-weight polymers. The general approach for the polymerization of such monomers involves processes that can be controlled to achieve desired molecular weights and distributions.
Table 1: Polymerization Characteristics of a Structurally Similar Vinylbenzyl Ether
| Monomer | Polymerization Method | Resulting Polymer | Molecular Weight |
|---|---|---|---|
| 4-Vinylphenyl benzyl ether | Radical or Ionic Initiation | Poly(4-vinylphenyl benzyl ether) | High molecular weight |
Data derived from research on analogous compounds. psu.edu
Functional Polymers for Electronic and Optical Applications
The synthesis of functional polymers is a significant area of materials research, aiming to create macromolecules with specific chemical moieties for unique properties. vanderbilt.edu The methoxymethyl group in this compound is a key functional component. This ether linkage can be a site for further chemical modification or can influence the polymer's dielectric properties.
A common strategy for creating functional polymers is through the polymerization of monomers like 4-vinylbenzyl chloride, which can then be chemically modified. researchgate.netunivook.com By analogy, poly(this compound) is inherently a functional polymer. The ether group can influence the polymer's interaction with other materials and its performance in electronic applications, such as dielectric layers or materials for photoresists.
Polymer Blends and Composites Research
Polymers derived from styrene (B11656) and its derivatives are often used in the creation of blends and composites to achieve enhanced material properties such as thermal stability and mechanical strength. ontosight.ai While specific research on blends and composites of poly(this compound) is not widely documented, its structural similarity to polystyrene and other functionalized polystyrenes suggests its potential as a component in such materials. The incorporation of its methoxymethyl functionality could be leveraged to improve interfacial adhesion with fillers or to modify the miscibility with other polymers in a blend.
Hydrogel and Smart Material Precursors
Functional polymers can be designed to respond to external stimuli such as temperature, pH, or the presence of specific molecules, classifying them as "smart materials". vanderbilt.edu The ether linkage in this compound offers a potential site for cleavage under specific chemical conditions, which could be exploited in the design of responsive materials. Although detailed studies on hydrogels derived specifically from this monomer are limited, the broader class of functional polymers is known to be used in creating hydrogels and other smart systems. For example, poly(vinyl methyl ether), a structurally simpler polymer, is used as a precursor for thermosensitive microgels. chemicalbook.com
Conjugated Systems and Optoelectronic Materials Research
The development of materials for optoelectronic applications often relies on molecules with conjugated π-systems, which are responsible for their electronic and light-emitting properties.
Precursors for Organic Light-Emitting Diodes (OLEDs)
While various substituted styrene and acetylene (B1199291) derivatives are explored for their potential in optoelectronics, there is limited specific research identifying this compound as a primary precursor for OLEDs. The monomer itself does not possess an extended conjugated system typically required for efficient light emission. However, its polymer can serve as a host matrix for luminescent guest molecules or be further functionalized to introduce chromophores. Research into copolymers has shown that combining different monomers can adjust the luminescent properties of the resulting polymer. mdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Alternate Name(s) |
|---|---|
| This compound | 4-Vinylbenzyl methyl ether |
| Poly(this compound) | Poly(4-vinylbenzyl methyl ether) |
| 4-Vinylphenyl benzyl ether | |
| Poly(4-vinylphenyl benzyl ether) | |
| 4-Vinylbenzyl chloride | 1-(Chloromethyl)-4-vinylbenzene |
| Polystyrene | |
| Poly(vinyl methyl ether) | |
| Ethyl acetate | |
| Tetrahydrofuran | |
| Methanol |
Materials for Organic Photovoltaics (OPVs)
A review of current scientific literature does not indicate that this compound or its corresponding polymer, poly(this compound), have been specifically investigated as primary donor or acceptor materials in the active layers of organic photovoltaic devices. Research in OPVs typically focuses on polymers with extensive conjugation to ensure broad absorption of the solar spectrum and efficient charge transport, characteristics not prominently featured in this specific aliphatic-substituted styrene.
Fluorescent Probes and Sensors Development
There is currently a lack of dedicated research into the development of fluorescent probes or sensors directly based on the intrinsic photophysical properties of this compound. While styrenic compounds can be incorporated into larger fluorescent systems, the monomer itself is not typically recognized as a primary fluorophore for sensing applications.
Research into Specialty Chemicals and Building Blocks
The primary role of this compound in research is as a monomer and a building block for the synthesis of more complex polymeric structures.
Scientific literature does not presently contain significant research demonstrating the use of this compound as a direct ligand for metal complexes in coordination chemistry. The methoxymethyl group could potentially act as a weak coordinating agent, but this application has not been a major focus of investigation.
Research has demonstrated the use of this compound as a foundational building block for creating functional polymeric scaffolds. Specifically, it has been used to prepare polymeric colloids that can be further functionalized.
In one study, cross-linked poly-4-methoxymethyl styrene colloids were synthesized via surfactant-free emulsion polymerization. acs.org These colloids served as a scaffold, which, through a five-step reaction pathway, were functionalized with 2,4-diaminotriazine residues. acs.orgresearchgate.net This functionalization imparts the colloids with a triple hydrogen bond motif, creating specific molecular recognition capabilities. acs.orgresearchgate.net The successful synthesis and functionalization were confirmed using solid-state NMR, and light scattering techniques were used to characterize the resulting particles. acs.org
Table 1: Research Findings on Polymeric Scaffolds from this compound
| Characteristic | Finding | Source |
|---|---|---|
| Monomer Used | This compound (4-methoxymethyl styrene) | acs.org |
| Polymerization Method | Surfactant-free emulsion polymerization | acs.orgresearchgate.net |
| Resulting Scaffold | Cross-linked poly-4-methoxymethyl styrene colloids | acs.org |
| Functionalization | Addition of 2,4-diaminotriazine residues | acs.orgresearchgate.net |
| Key Feature | Triple hydrogen bond motif (donor-acceptor-donor) for molecular recognition | acs.orgresearchgate.net |
| Characterization | 13C CP/MAS solid-state NMR, static and dynamic light scattering | acs.org |
| Particle Shape | Compact spherical particles | acs.orgresearchgate.net |
The principal application of this compound as a synthetic intermediate is its role as a monomer in polymerization reactions. Its vinyl group readily participates in various polymerization techniques to form a polystyrene backbone, while the methoxymethyl group remains available for post-polymerization modification. This makes it a useful intermediate for creating functional polymers and materials like the polymeric colloids discussed previously, rather than as an intermediate in the multi-step total synthesis of complex, small organic molecules. acs.org
Theoretical and Computational Investigations of 1 Ethenyl 4 Methoxymethyl Benzene
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental to understanding the properties of 1-ethenyl-4-(methoxymethyl)benzene. Computational chemistry offers powerful tools to probe these characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to determine optimized geometries, electronic energies, and molecular orbitals. researchgate.net
The para-substitution of the benzene (B151609) ring with a vinyl group and a methoxymethyl group influences the electronic distribution. The vinyl group, being a π-system, conjugates with the benzene ring, while the methoxymethyl group can act as a weak electron-donating group through resonance and induction. DFT calculations can quantify these effects by mapping the electron density and calculating molecular electrostatic potential (MEP) surfaces, which highlight regions of electrophilic and nucleophilic character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In substituted styrenes, the HOMO is typically located on the vinyl group and the aromatic ring, while the LUMO is distributed over the same π-system.
A hypothetical representation of DFT-calculated electronic properties for the most stable conformer is presented in Table 1.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results)
| Property | Value |
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 1.5 D |
This interactive table is based on typical values for similar aromatic compounds and serves as an illustrative example.
Ab Initio and Semi-Empirical Methods
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate results, albeit at a higher computational cost. These methods are particularly useful for refining energy calculations and describing electron correlation effects. For instance, MP2 calculations could be employed to obtain a more precise energy difference between various conformers. frontiersin.org
Semi-empirical methods, on the other hand, offer a faster, though less accurate, approach. They are suitable for preliminary conformational searches and for studying very large systems where higher-level calculations are not feasible. These methods use parameters derived from experimental data to simplify the calculations.
Conformational Landscape and Energy Minima
The flexibility of the methoxymethyl group in this compound gives rise to multiple possible conformations. The key dihedral angles determining the conformational landscape are the C(aryl)-C(vinyl) bond, defining the planarity of the styrene (B11656) unit, and the C(aryl)-CH2-O-CH3 linkages.
For non-sterically hindered styrenes, a planar conformation where the vinyl group is coplanar with the aromatic ring is generally the most stable due to maximized π-conjugation. colostate.edu However, the rotation around the C(aryl)-CH2 and CH2-O bonds in the methoxymethyl substituent leads to different conformers. Computational studies on similar molecules, like benzyl (B1604629) methyl ether, have identified multiple stable conformers, often referred to as gauche and trans, based on the dihedral angles of the ether linkage. researchgate.net
A potential energy surface scan, calculated by systematically rotating these dihedral angles, can identify the energy minima corresponding to stable conformers and the transition states connecting them. It is expected that the global minimum for this compound would feature a planar styrene backbone with an extended (trans) or a folded (gauche) conformation of the methoxymethyl group. The energy differences between these conformers are typically small, often within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. ethz.ch
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Trans | ~180° | 0.0 |
| Gauche | ~60° | 1.2 |
This interactive table illustrates a plausible energy difference between two stable conformers based on studies of similar molecules.
Reactivity Predictions and Selectivity Models
Theoretical calculations are invaluable for predicting how a molecule will behave in a chemical reaction, including the speed of the reaction and the likely products.
Transition State Characterization and Activation Energy Calculations
To predict the rate of a chemical reaction, chemists can computationally model the reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction.
For this compound, a common reaction is electrophilic addition to the vinyl group. DFT calculations can be used to model the approach of an electrophile (e.g., H+) to the double bond, locate the transition state structure, and calculate the activation energy. The calculated activation energy can then be used in the Arrhenius equation to estimate the reaction rate constant. DFT studies on the reactions of similar styrenes have successfully predicted reaction mechanisms and rates. acs.orgnih.gov
Regioselectivity and Stereoselectivity Predictions
When a reaction can yield more than one product, it is important to predict which will be the major product. This is known as predicting the selectivity of the reaction.
Regioselectivity: In the case of electrophilic addition to this compound, the electrophile can add to either of the two carbons of the vinyl group. The addition that leads to the more stable carbocation intermediate is favored (Markovnikov's rule). Computational modeling can predict the energies of the two possible carbocation intermediates. The intermediate with the positive charge on the carbon adjacent to the benzene ring (a benzylic carbocation) is expected to be significantly more stable due to resonance stabilization. Therefore, the reaction is predicted to be highly regioselective.
Stereoselectivity: If the reaction creates a new chiral center, it is possible to form different stereoisomers. For example, in a polymerization reaction, the relative stereochemistry of the repeating units can be predicted. Computational studies on the polymerization of substituted styrenes have shown that the stereochemical outcome can be influenced by the nature of the substituent on the aromatic ring. researchgate.net By modeling the approach of the next monomer unit to the growing polymer chain, the transition state energies for the formation of different stereoisomers can be compared to predict the stereoselectivity of the polymerization.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comunl.edu
For this compound, theoretical calculations, such as those using density functional theory (DFT), can provide insights into its electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com In substituted styrenes, the HOMO is typically associated with the π-system of the aromatic ring and the vinyl group, while the LUMO is the corresponding anti-bonding π* orbital. espublisher.com The methoxymethyl group at the para position influences the energy of these orbitals through its electronic effects.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Styrene | Value not available | Value not available | 5.146 nih.gov |
| Substituted Benzene Derivatives | Value not available | Value not available | ~2.88 - 4.01 espublisher.com |
| 1,4-benzenedithiol (unscaled DFT) | Value not available | Value not available | Substantially underestimated unl.edu |
| 1,4-benzenedithiol (scaled HF) | Value not available | Value not available | 8.5 unl.edu |
Polymerization Process Modeling
Kinetic Modeling of Chain Growth
The polymerization of vinyl monomers like this compound typically proceeds via a chain-growth mechanism. cozum.info.trlibretexts.org This process involves initiation, propagation, and termination steps. acs.org Kinetic modeling of this process allows for the prediction of reaction rates, polymer molecular weight, and molecular weight distribution. frontiersin.org
The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. libretexts.org The fundamental kinetic equation for chain-growth polymerization relates the rate of propagation to the concentrations of the monomer and the active propagating species (radicals, cations, or anions). libretexts.org
For styrene and its derivatives, the kinetic model can be complex due to the possibility of side reactions such as chain transfer. libretexts.orgacs.org The rate constants for initiation (k_i), propagation (k_p), and termination (k_t) are crucial parameters in these models. frontiersin.org Studies on styrene polymerization have shown that these rate constants can be influenced by the solvent and reaction conditions. cozum.info.trfrontiersin.org For instance, in free-radical polymerization of styrene, the initiator decomposition rate constant and the propagation rate constant can increase significantly under certain reactor conditions. frontiersin.org
The reactivity of substituted styrenes in polymerization can be significantly affected by the nature and position of the substituent on the aromatic ring. acs.org For example, electron-donating groups can enhance the reactivity of the monomer. acs.org The methoxymethyl group in this compound, being a para-substituent, is expected to influence the polymerization kinetics. acs.org
Molecular Dynamics Simulations of Polymer Microstructure
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structure and properties of polymers at the molecular level. researchgate.netrsc.orgmdpi.com For poly(this compound), MD simulations can provide detailed insights into the polymer's microstructure, including tacticity (the stereochemical arrangement of the side chains), chain conformation, and the packing of polymer chains. rsc.org
These simulations model the interactions between atoms in the polymer chains and with any surrounding solvent molecules. mdpi.comrsc.org By solving the classical equations of motion for all atoms in the system, MD simulations can predict how the polymer chains will arrange themselves in space. rsc.org This information is crucial for understanding and predicting the macroscopic properties of the resulting material.
For polystyrene and its functionalized derivatives, MD simulations have been used to study surface properties, the behavior of polymer brushes, and the structure of blended films. researchgate.netrsc.orgmdpi.com For example, simulations of polystyrene brushes have revealed pronounced density oscillations near the grafting surface. rsc.org In blends, MD can help understand the distribution and interaction of different polymer components. mdpi.com While specific MD simulation studies on poly(this compound) were not found, the methodologies applied to similar polystyrene-based systems are directly applicable. rsc.orgmdpi.comacs.org
Structure-Property Relationship Studies (Excluding Prohibited Properties)
Electronic Properties Relevant to Material Science
The electronic properties of polymers derived from this compound are of significant interest for applications in material science. Polystyrene, the parent polymer, is known for its excellent electrical insulating properties. exirpolymer.com The introduction of the methoxymethyl group can modify these properties.
The dielectric constant and refractive index are key electronic properties. For styrene, the dielectric constant has been reported as 3.062 and the linear refractive index as 1.750. nih.gov These values are indicative of a material with low polarity and good insulating characteristics. The methoxymethyl group, with its ether linkage, may slightly increase the dielectric constant due to the presence of the polar C-O bond.
The electronic properties of functionalized polystyrenes are crucial for their use in various applications, such as in the fabrication of electronic devices. acs.org For instance, the ability to tune the degree of functionalization allows for the control of the material's properties. acs.org
Table 2: Representative Electronic Properties of Styrene
| Property | Value |
| Dielectric Constant (ε_r) | 3.062 nih.gov |
| Linear Refractive Index (n) | 1.750 nih.gov |
| Quadratic Refractive Index (n₂) | 1.748 × 10⁻²⁰ m² W⁻¹ nih.gov |
Note: The values presented are for styrene, the parent monomer. The properties of this compound and its polymer would be influenced by the methoxymethyl group.
Steric Effects on Reactivity
The reactivity of the vinyl group in this compound is influenced by both electronic and steric factors. The methoxymethyl group is located at the para position, which is relatively distant from the reactive vinyl group. Therefore, direct steric hindrance from the methoxymethyl group on the approaching reactants to the vinyl group is expected to be minimal.
Advanced Analytical Techniques for Mechanistic Elucidation and Purity Assessment in Research Contexts
Spectroscopic Characterization of Novel Compounds and Intermediates
Spectroscopy provides a non-destructive means to probe the molecular structure of 1-ethenyl-4-(methoxymethyl)benzene, offering insights into its electronic and vibrational properties and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The vinyl group should produce a characteristic set of three signals in the 5.0-7.0 ppm range, exhibiting complex splitting patterns (dd, doublet of doublets) due to geminal, cis, and trans couplings. The aromatic protons on the 1,4-disubstituted ring would appear as two distinct doublets between 7.0 and 7.5 ppm. The benzylic protons of the methoxymethyl group (-CH₂O-) are predicted to resonate around 4.5 ppm as a singlet, while the methyl protons (-OCH₃) would appear as a sharp singlet further upfield, typically around 3.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The vinyl carbons are expected around 114 ppm (-CH₂) and 136 ppm (-CH=). The two chemically distinct pairs of aromatic carbons would appear in the 125-140 ppm region, with the carbon attached to the methoxymethyl group being distinct from the one bearing the ethenyl group. The benzylic carbon (-CH₂O-) is anticipated around 74 ppm, and the methoxy (B1213986) carbon (-OCH₃) should appear near 58 ppm.
2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment.
COSY would confirm the coupling between the vinyl protons and the connectivity within the vinyl system.
HSQC would correlate the proton signals directly with their attached carbon atoms, confirming the assignments for the vinyl, aromatic, and methoxymethyl groups. For instance, it would link the proton signal at ~4.5 ppm to the carbon signal at ~74 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on analysis of structurally similar compounds.
| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Vinyl | -CH=CH₂ (geminal/cis) | ~5.2 | ~114 |
| Vinyl | -CH=CH₂ (geminal/trans) | ~5.7 | |
| Vinyl | -CH=CH₂ | ~6.7 | ~136 |
| Aromatic | Ar-H (ortho to -CH=CH₂) | ~7.4 | ~127 |
| Aromatic | Ar-H (ortho to -CH₂OCH₃) | ~7.3 | ~128 |
| Methoxymethyl | -CH₂OCH₃ | ~4.5 | ~74 |
| Methoxymethyl | -CH₂OCH₃ | ~3.4 | ~58 |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For this compound, key absorptions would confirm the presence of the ethenyl and methoxymethyl moieties.
Vinyl Group Vibrations: The spectrum would show a C=C stretching vibration around 1630 cm⁻¹. Out-of-plane C-H bending vibrations for the vinyl group are expected near 990 cm⁻¹ and 910 cm⁻¹, which are highly characteristic. C-H stretching from the sp² carbons of the vinyl group would appear just above 3000 cm⁻¹.
Aromatic Ring Vibrations: C-H stretching for the aromatic ring is also expected above 3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Methoxymethyl Group Vibrations: A strong C-O-C asymmetric stretching band, characteristic of the ether linkage, should be prominent in the region of 1150-1085 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
Table 2: Predicted Principal IR Absorption Bands for this compound Predicted values are based on data for analogous structures like 4-methoxystyrene (B147599). nist.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3010 | C-H Stretch | Vinyl and Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂OCH₃) |
| ~1630 | C=C Stretch | Vinyl |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O-C Asymmetric Stretch | Ether |
| ~990 and ~910 | =C-H Bend (Out-of-plane) | Vinyl |
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₀H₁₂O), the molecular weight is 148.19 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular formula. The expected monoisotopic mass is 148.08882, which HRMS can measure with high precision, distinguishing it from other potential elemental compositions with the same nominal mass.
Electron Ionization (EI-MS): This technique would show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation pathways would likely include the loss of a methoxy radical (•OCH₃, M-31) to give a fragment at m/z = 117, or the loss of the entire methoxymethyl group. A prominent peak at m/z = 117 (vinylbenzyl cation) or m/z = 103 (loss of -CH₂OCH₃) would be expected. The most stable fragment is often the benzyl (B1604629) or tropylium (B1234903) cation, which would also contribute to the spectrum.
Electrospray Ionization (ESI-MS): While less common for non-polar hydrocarbons, ESI-MS could be used to detect protonated molecules ([M+H]⁺) at m/z = 149 or adducts with sodium ([M+Na]⁺) at m/z = 171, especially when coupled with HPLC. sielc.com
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within the molecule. The chromophore in this compound is the vinylbenzene (styrene) system. The presence of the electron-donating methoxymethyl group would influence the absorption maxima. Based on data for the closely related 4-methoxystyrene, an absorption maximum (λmax) is expected in the range of 250-260 nm, corresponding to the π → π* transition of the conjugated system. nist.gov This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes to the conjugated system.
Chromatographic Methods for Reaction Monitoring and Product Isolation
Chromatography is indispensable for separating this compound from starting materials, byproducts, and intermediates, as well as for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC depends on the volatility and thermal stability of the compound and any impurities.
Gas Chromatography (GC): Given its expected volatility, this compound is well-suited for GC analysis. nist.gov A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would likely provide good separation from related isomers or impurities. When coupled with a Flame Ionization Detector (FID), GC is excellent for quantitative purity assessment. Coupling GC to a mass spectrometer (GC-MS) allows for the separation and identification of each component in a mixture, making it a powerful tool for analyzing reaction outcomes. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method for the analysis and purification of this compound. sielc.com A reverse-phase (RP) method using a C18 or C8 column would be standard. sielc.comsielc.com The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com A UV detector set to the compound's λmax (~255 nm) would provide sensitive detection. HPLC is particularly advantageous for isolating pure samples for further analysis (preparative HPLC) and for analyzing samples that may contain non-volatile impurities. sielc.com
Size Exclusion Chromatography (SEC) for Polymer Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. For polymers derived from this compound, such as poly(this compound), SEC is crucial for determining key parameters that dictate the material's physical and mechanical properties.
In a typical SEC analysis, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer coils are excluded from the pores and thus elute more quickly, while smaller coils penetrate the pores to varying extents and have a longer elution time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.
Research on the polymerization of analogous monomers, such as 4-methoxystyrene, demonstrates the utility of SEC in confirming the controlled nature of a polymerization reaction. For instance, in living anionic or cationic polymerizations, SEC data can verify a narrow polydispersity index (PDI), a hallmark of a controlled process where polymer chains grow at a similar rate.
Below is a representative data table showcasing typical results obtained from the SEC analysis of a polymer synthesized from a substituted styrene (B11656) monomer.
| Sample ID | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Polymer A | 5,200 | 5,500 | 1.06 |
| Polymer B | 10,100 | 10,800 | 1.07 |
| Polymer C | 25,500 | 27,300 | 1.07 |
This is an illustrative table based on typical SEC data for polymers of this type.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of a compound, its absolute structure, including bond lengths, bond angles, and stereochemistry, can be determined.
While obtaining a suitable single crystal of the monomer this compound can be challenging, crystallographic studies on closely related compounds offer significant insights into the molecular geometry and intermolecular interactions that can be expected. For example, the crystal structure of a derivative can reveal the planarity of the benzene (B151609) ring, the orientation of the substituents, and how the molecules pack in the solid state. This information is critical for understanding the monomer's reactivity and the potential for ordered structures in the resulting polymers.
Advanced Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides a dynamic understanding of reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. Techniques such as stopped-flow spectroscopy and real-time Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of in situ reaction monitoring.
In the context of the polymerization of this compound or its analogs like 4-methoxystyrene, real-time NMR is particularly powerful. By acquiring NMR spectra at regular intervals throughout the reaction, the disappearance of monomer signals and the appearance of polymer signals can be quantified. This allows for the precise determination of reaction rates and monomer conversion over time.
For example, in a photo-induced polymerization, the reaction can be initiated directly within the NMR spectrometer by a light source delivered via a fiber-optic cable. This setup enables the collection of kinetic data from the very onset of the reaction.
A typical dataset from an in situ NMR experiment monitoring the polymerization of a styrenic monomer is presented below.
| Time (minutes) | Monomer Conversion (%) |
| 0 | 0 |
| 5 | 15 |
| 10 | 35 |
| 20 | 68 |
| 30 | 85 |
| 60 | 98 |
This is an illustrative table based on typical in situ NMR kinetic data.
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a sophisticated technique used to trace the path of atoms or groups of atoms through a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), the fate of the labeled portion of the molecule can be followed using techniques like NMR spectroscopy or mass spectrometry.
In the study of polymerization mechanisms, such as the cationic polymerization of styrenic monomers, isotopic labeling can be employed to distinguish between different potential pathways for initiation, propagation, and termination steps. For instance, using a deuterated initiator can help confirm whether the initiator fragment is incorporated at the beginning of the polymer chain. Similarly, conducting the polymerization in a deuterated solvent can reveal the extent of chain transfer reactions involving the solvent.
While specific isotopic labeling studies on this compound are not widely reported, the principles of this technique are broadly applicable. For example, in the investigation of spontaneous copolymerization of electron-rich olefins like 4-methoxystyrene with electron-deficient ones, deuterated monomers have been used to help identify the structure of key radical intermediates through spin-trapping experiments, providing evidence for a diradical tetramethylene intermediate. researchgate.net Such studies are crucial for building a complete and accurate picture of the reaction mechanism at the molecular level.
Emerging Research Directions and Future Prospects for 1 Ethenyl 4 Methoxymethyl Benzene
Sustainable Synthetic Pathways and Green Chemistry Principles
The drive towards more environmentally benign chemical processes is a major focus of current research. For a compound like 1-Ethenyl-4-(methoxymethyl)benzene, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional synthetic methods. While specific enzymes for the direct synthesis of this compound have not been reported, related research suggests potential avenues. For instance, enzymes could be engineered to perform key steps in its synthesis, such as the formation of the vinyl group. A prospective biocatalytic route could involve the enzymatic decarboxylation of a substituted cinnamic acid derivative.
Future research in this area would likely focus on:
Enzyme discovery and engineering: Screening for and engineering enzymes like decarboxylases or dehydrogenases that can act on precursors to this compound.
Metabolic engineering: Designing microbial cell factories that can produce the target compound from simple feedstocks.
Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, scalability, and efficiency. researchgate.netyoutube.com The synthesis of this compound could be significantly improved by adopting flow chemistry principles. For example, a classical synthesis such as the Wittig reaction, which is a plausible route to this compound, can be adapted to a flow process.
A hypothetical flow synthesis could involve pumping a solution of 4-(methoxymethyl)benzaldehyde (B1609720) and a phosphonium (B103445) ylide through a heated microreactor. This would allow for precise control over reaction temperature and time, potentially leading to higher yields and purity. youtube.com
Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Wittig Reaction
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise, uniform heating |
| Scalability | Difficult, requires larger reactors | Easier, by running for longer times |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
Future research will likely focus on the development of integrated flow systems that combine synthesis, purification, and analysis of this compound in a single, continuous process. researchgate.net
Exploration of Novel Catalytic Systems
The development of new catalysts is paramount to advancing organic synthesis. For this compound, novel catalytic systems could provide more efficient and selective routes for both its synthesis and subsequent functionalization.
Heterogeneous Catalysis for Synthesis and Transformation
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. For the synthesis of this compound, a potential application of heterogeneous catalysis could be in a Heck-type reaction between a vinylating agent and a 4-(methoxymethyl)aryl halide. nih.govnih.govresearchgate.net
The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, can also be performed under heterogeneous conditions, for example, using a solid-supported base. rsc.orgwikipedia.org This would simplify the workup process and allow for catalyst recycling.
Table 2: Potential Heterogeneous Catalysts for the Synthesis of this compound
| Reaction | Catalyst Type | Potential Advantages |
| Heck Reaction | Palladium on solid support (e.g., charcoal, silica) | Recyclability, reduced metal contamination in product. nih.gov |
| Wittig/HWE Reaction | Solid-supported base (e.g., polymer-bound phosphazene) | Simplified purification, catalyst reuse. rsc.org |
Research in this area will likely focus on designing highly active and selective heterogeneous catalysts that are robust and can be used in continuous flow reactors.
Organocatalysis in Functionalization Reactions
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While the synthesis of the achiral this compound itself does not require asymmetric catalysis, subsequent functionalization of the vinyl group could be achieved enantioselectively using organocatalysts. For example, an organocatalyst could be used to direct the stereoselective epoxidation or dihydroxylation of the double bond.
Future prospects in this area include the development of organocatalytic methods for the polymerization of this compound to produce chiral polymers with specific properties.
Photoredox Catalysis and Electrochemistry in Synthesis
Photoredox catalysis and electrochemistry utilize light and electricity, respectively, to drive chemical reactions. acs.orgyoutube.com These methods can often be performed under mild conditions and can enable transformations that are difficult to achieve with traditional methods. su.senih.gov
The synthesis of this compound could potentially be achieved via a photoredox-catalyzed cross-coupling reaction. acs.org Furthermore, the functionalization of the styrene (B11656) core can be achieved through electrochemical methods. For example, the electrochemical difunctionalization of styrenes is a known process that could be applied to this compound to introduce new functional groups across the double bond. researchgate.net
Table 3: Emerging Catalytic Technologies for this compound
| Technology | Principle | Potential Application |
| Photoredox Catalysis | Use of light to initiate redox reactions. youtube.com | Synthesis via cross-coupling; Functionalization of the vinyl group. su.seacs.org |
| Electrochemistry | Use of electricity to drive reactions. | Synthesis and functionalization of the styrene core. nih.govresearchgate.net |
The future of these technologies in the context of this compound will depend on the development of efficient and selective catalytic systems that can be readily adopted by the wider chemical community.
Integration into Advanced Functional Polymer Architectures
The methoxymethyl group in this compound offers a reactive handle that can be leveraged to create complex and functional polymer structures. This functional group can potentially be cleaved under specific conditions to yield a hydroxymethyl or other reactive moieties, opening pathways for post-polymerization modification.
The synthesis of well-defined polymers from this compound would be a critical first step in exploring its potential. Modern controlled/living polymerization techniques are essential for achieving precise control over molecular weight, dispersity, and polymer architecture.
Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for the polymerization of styrenic monomers. researchgate.net These techniques would likely be applicable to this compound, enabling the synthesis of homopolymers and block copolymers with predictable characteristics. The ability to control the polymerization process is fundamental for creating materials with reproducible properties and for the systematic investigation of structure-property relationships. researchgate.net
Furthermore, cationic polymerization is a viable route for vinyl ethers, and given the ether linkage in the methoxymethyl group, this could be an alternative or complementary polymerization strategy. chemicalbook.comnasa.gov The choice of polymerization technique would influence the resulting polymer's microstructure and properties.
Table 1: Potential Controlled Polymerization Methods for this compound
| Polymerization Technique | Potential Advantages | Key Considerations |
| Atom Transfer Radical Polymerization (ATRP) | Good control over molecular weight and low dispersity. | Catalyst removal can be a concern for certain applications. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Wide range of applicable monomers and solvents; metal-free systems possible. | Requires careful selection of the RAFT agent for optimal control. |
| Cationic Polymerization | Can be effective for vinyl ether-containing monomers. | Highly sensitive to impurities; requires stringent reaction conditions. |
This table is a projection based on established polymerization methods for similar monomers and does not represent experimentally verified data for this compound.
Block copolymers are renowned for their ability to self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, lamellae, and gyroids. youtube.comyoutube.com By incorporating poly(this compound) as one of the blocks in a block copolymer architecture, novel self-assembled morphologies could be realized.
For instance, a block copolymer comprising a polystyrene block and a poly(this compound) block would be expected to microphase separate due to the chemical incompatibility of the two blocks. The resulting morphology would depend on the volume fraction of each block and the Flory-Huggins interaction parameter (χ). The presence of the polar methoxymethyl group would likely lead to a different χ value compared to a simple polystyrene-poly(4-methylstyrene) system, potentially leading to unique phase behavior.
Moreover, the possibility of cleaving the methoxymethyl group to a hydroxyl group post-assembly offers a powerful tool for tuning the properties of the nanodomains. This could be used to alter the hydrophilicity, reactivity, or dielectric properties of one phase within the self-assembled structure, leading to the creation of functional nanomaterials. nih.gov For example, selective removal of a sacrificial block could lead to the formation of nanoporous templates. youtube.com
Advanced Characterization of Polymer Microstructure and Dynamics
A thorough understanding of the microstructure and dynamics of poly(this compound) is crucial for predicting its macroscopic properties and guiding its application. A suite of advanced characterization techniques would be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be indispensable for confirming the polymer structure, determining the tacticity (the stereochemical arrangement of the monomer units), and analyzing the composition of copolymers. mdpi.com
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight and molecular weight distribution (dispersity) of polymers, which are critical parameters influencing their physical and mechanical properties.
Thermal Analysis:
Differential Scanning Calorimetry (DSC): DSC would be used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties and operating temperature range. cooper.edu
Thermogravimetric Analysis (TGA): TGA would provide information on the thermal stability and decomposition profile of the polymer. scirp.org
Dielectric Spectroscopy: This technique would be particularly interesting for poly(this compound) due to the presence of the polar methoxymethyl group. Dielectric spectroscopy measures the response of a material to an applied electric field over a range of frequencies, providing insights into molecular relaxations and the dielectric constant of the material. semanticscholar.org Polymers with tunable dielectric properties are of interest for applications in electronics and energy storage. researchgate.netappstate.edu
Table 2: Projected Characterization Data for Poly(this compound)
| Characterization Technique | Expected Information | Potential Significance |
| ¹H and ¹³C NMR | Confirmation of polymer structure, tacticity, and copolymer composition. | Fundamental for understanding polymerization outcomes and structure-property relationships. |
| Gel Permeation Chromatography (GPC) | Molecular weight and dispersity. | Critical for controlling mechanical and solution properties. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | Defines the polymer's operational temperature range and processing conditions. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Determines the upper temperature limit for applications. |
| Dielectric Spectroscopy | Dielectric constant and loss tangent. | Important for potential applications in electronic and electrical components. |
This table presents expected characterization data based on the analysis of similar functional polymers and is for illustrative purposes only.
Potential in Interdisciplinary Research Beyond Current Applications
While the primary applications of functionalized polystyrenes are often in areas like coatings, adhesives, and composites, the unique structure of this compound could open doors to more advanced and interdisciplinary research fields.
The ability to create well-defined block copolymers that can self-assemble into ordered nanostructures suggests potential applications in nanotechnology . These structures could be used as templates for the fabrication of nanowires, high-density data storage media, or advanced separation membranes. The functional handle provided by the methoxymethyl group could be used to immobilize catalysts, enzymes, or other active species within the nanodomains, creating "nanoreactors" with enhanced efficiency and selectivity.
In the field of biomaterials , the post-polymerization modification of the methoxymethyl group to a hydrophilic hydroxyl group could be used to create amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications. The ability to precisely control the size and surface chemistry of these nanocarriers is a key area of research. nih.gov
Furthermore, the tunable dielectric properties of polymers containing polar groups suggest potential applications in organic electronics . Materials with high dielectric constants are sought after for use as gate dielectrics in organic field-effect transistors (OFETs) or as high-energy-density capacitors. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Ethenyl-4-(methoxymethyl)benzene?
- Methodological Answer : A common approach involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling between 4-(methoxymethyl)phenylboronic acid and vinyl halides under inert conditions (e.g., THF, 60°C) can yield the target compound. Purification via silica gel chromatography (hexane/EtOAc gradients) is recommended to isolate the product . Alternative routes may employ Grignard reagents (e.g., vinylmagnesium bromide) reacting with 4-(methoxymethyl)bromobenzene in the presence of catalytic Pd(PPh₃)₄ .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxymethyl (-OCH₂-) protons as a singlet at δ 3.3–3.5 ppm and ethenyl (-CH=CH₂) protons as a doublet of doublets (δ 5.1–5.3 ppm for cis/trans isomers). Aromatic protons typically appear as two doublets (δ 6.6–7.2 ppm) due to para-substitution .
- GC-MS : The molecular ion peak (m/z ≈ 162) and fragments corresponding to methoxymethyl (m/z 59) and ethenyl (m/z 27) groups confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C=C (1630–1680 cm⁻¹) provide additional validation .
Q. What common chemical reactions does this compound undergo?
- Methodological Answer :
- Oxidation : Reaction with KMnO₄/H₂O under acidic conditions oxidizes the ethenyl group to a carboxylic acid (-COOH), yielding 4-(methoxymethyl)benzoic acid. Monitor reaction progress via TLC .
- Electrophilic Substitution : The methoxymethyl group directs electrophiles (e.g., NO₂⁺) to the para position. Optimize nitration using HNO₃/H₂SO₄ at 0–5°C to prevent over-oxidation .
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ethenyl group to ethyl, producing 4-(methoxymethyl)ethylbenzene. Use inert conditions to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve isomerization or byproduct formation during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use gradient elution (e.g., hexane → ethyl acetate) to resolve cis/trans ethenyl isomers or regioisomers. For persistent byproducts, employ HPLC with chiral columns if stereoisomers are present .
- Crystallization : Recrystallization from ethanol/water mixtures can isolate the desired isomer based on differential solubility, as demonstrated in purification of sulfanyl derivatives .
- Reaction Optimization : Adjust stoichiometry (e.g., excess boronic acid in cross-coupling) and monitor reaction kinetics via in situ FTIR to minimize side products .
Q. What strategies are recommended for analyzing non-covalent interactions in the crystal structure of derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve C—H···π interactions (e.g., between ethenyl and aromatic moieties) by analyzing dihedral angles (e.g., 72.38° in sulfanyl derivatives) and intermolecular distances (2.7–3.6 Å) .
- DFT Calculations : Pair crystallographic data with computational models (e.g., Gaussian 16) to quantify interaction energies and predict packing motifs .
- Thermal Analysis : DSC/TGA can correlate melting points with intermolecular stability, as weak interactions often lower decomposition temperatures .
Q. How can computational chemistry methods predict the reactivity of this compound in novel systems?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to predict sites for electrophilic/nucleophilic attacks. Lower gaps (e.g., <5 eV) indicate higher reactivity .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction pathways to optimize conditions for coupling or oxidation .
- Docking Studies : For biological applications, simulate ligand-protein interactions (e.g., with AutoDock Vina) to prioritize derivatives for antibacterial assays .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
